N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0897401
InChI: InChI=1S/C26H24N2OS/c1-3-23-25(21-14-8-5-9-15-21)27-26(30-23)28(22-16-10-11-19(2)17-22)24(29)18-20-12-6-4-7-13-20/h4-17H,3,18H2,1-2H3
SMILES: CCC1=C(N=C(S1)N(C2=CC=CC(=C2)C)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C26H24N2OS
Molecular Weight: 412.5 g/mol

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide

CAS No.:

Cat. No.: VC0897401

Molecular Formula: C26H24N2OS

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide -

Specification

Molecular Formula C26H24N2OS
Molecular Weight 412.5 g/mol
IUPAC Name N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide
Standard InChI InChI=1S/C26H24N2OS/c1-3-23-25(21-14-8-5-9-15-21)27-26(30-23)28(22-16-10-11-19(2)17-22)24(29)18-20-12-6-4-7-13-20/h4-17H,3,18H2,1-2H3
Standard InChI Key RUKBFEAYUYNZHA-UHFFFAOYSA-N
SMILES CCC1=C(N=C(S1)N(C2=CC=CC(=C2)C)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CCC1=C(N=C(S1)N(C2=CC=CC(=C2)C)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator